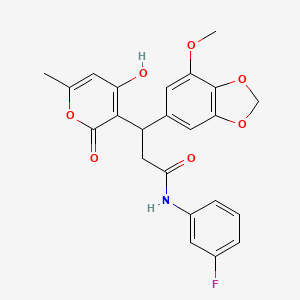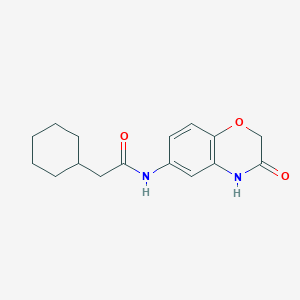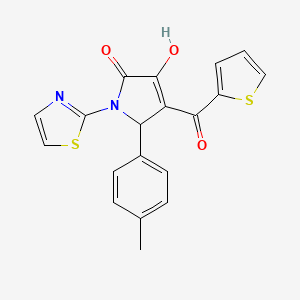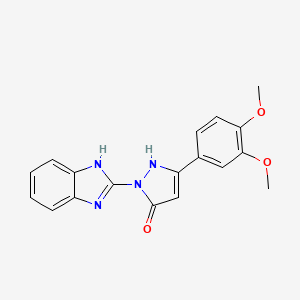![molecular formula C22H15NOS B14942951 5-[(4-methylphenyl)sulfanyl]naphtho[1,2,3-cd]indol-6(2H)-one](/img/structure/B14942951.png)
5-[(4-methylphenyl)sulfanyl]naphtho[1,2,3-cd]indol-6(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Methylphenyl)sulfanyl]naphtho[1,2,3-cd]indol-6(2H)-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a naphthoindole core structure with a sulfanyl group attached to a methylphenyl ring, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of 5-[(4-methylphenyl)sulfanyl]naphtho[1,2,3-cd]indol-6(2H)-one can be achieved through various synthetic routes. One common method involves the nucleophilic substitution of a nitro group in 1-nitronaphtho[1,2,3-cd]indol-6(2H)-ones with a sulfanyl group . This reaction typically requires the use of primary or secondary aliphatic amines under reflux conditions. The reaction conditions may vary depending on the specific reagents and desired yield.
Chemical Reactions Analysis
5-[(4-Methylphenyl)sulfanyl]naphtho[1,2,3-cd]indol-6(2H)-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Substitution Reactions: The sulfanyl group can be substituted with other functional groups under appropriate conditions, leading to the formation of various derivatives.
Scientific Research Applications
5-[(4-Methylphenyl)sulfanyl]naphtho[1,2,3-cd]indol-6(2H)-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-[(4-methylphenyl)sulfanyl]naphtho[1,2,3-cd]indol-6(2H)-one involves its interaction with specific molecular targets and pathways. The indole core structure allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The sulfanyl group may also play a role in modulating the compound’s activity and specificity.
Comparison with Similar Compounds
5-[(4-Methylphenyl)sulfanyl]naphtho[1,2,3-cd]indol-6(2H)-one can be compared with other similar compounds, such as:
1-Aminonaphtho[1,2,3-cd]indol-6(2H)-ones: These compounds share a similar naphthoindole core structure but differ in the functional groups attached.
Indole Derivatives: Other indole derivatives, such as those with different substituents on the indole ring, can be compared in terms of their biological activities and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H15NOS |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
10-(4-methylphenyl)sulfanyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9,11,13(16)-heptaen-8-one |
InChI |
InChI=1S/C22H15NOS/c1-13-6-8-14(9-7-13)25-19-11-10-18-20-17(12-23-18)15-4-2-3-5-16(15)22(24)21(19)20/h2-12,23H,1H3 |
InChI Key |
MQBQNAPBNYQQBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C3C4=C(C=C2)NC=C4C5=CC=CC=C5C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-amino-2-{3-[(Z)-2-(2,4-dimethylphenyl)-2-hydroxyethenyl]quinoxalin-2-yl}-3-oxopropanoate](/img/structure/B14942873.png)
![7-[2-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B14942877.png)



![6-(1,3-benzodioxol-5-yl)-9-methyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione](/img/structure/B14942919.png)
![1-(4-Chlorophenyl)-3-{4-[2-(3-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B14942925.png)
![N-(4-chlorophenyl)-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14942929.png)
![3-(5-Bromothiophen-2-yl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942936.png)
![4-(2-{3-[(4-bromophenyl)carbonyl]-2-(2,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide](/img/structure/B14942958.png)
![diethyl (6E)-4-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}cyclohexane-1,3-dicarboxylate](/img/structure/B14942959.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14942962.png)

![3-(4-nitrophenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14942973.png)
